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Compound of Interest

Compound Name: (-)-Dipivaloyl-L-tartaric Acid

Cat. No.: B151239 Get Quote

An In-depth Technical Guide to the Spectroscopic Data of (-)-Dipivaloyl-L-tartaric Acid

This technical guide provides a comprehensive overview of the spectroscopic data for (-)-
Dipivaloyl-L-tartaric Acid, a chiral auxiliary widely used in asymmetric synthesis. The

document is intended for researchers, scientists, and professionals in drug development,

offering a centralized resource for its spectral characteristics. The guide details Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the

experimental protocols for their acquisition.

Spectroscopic Data
The following sections present the available spectroscopic data for (-)-Dipivaloyl-L-tartaric
Acid. For comparative purposes, data for the parent compound, L-tartaric acid, is also included

where direct experimental data for the title compound is not readily available in the public

domain.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

The following tables summarize the ¹H and ¹³C NMR data.

Table 1: ¹H NMR Spectroscopic Data
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Compound Solvent Chemical Shift (δ) ppm

(-)-Dipivaloyl-L-tartaric Acid CDCl₃
Specific experimental data not

publicly available

L-Tartaric Acid D₂O 4.324[1]

Note: While specific ¹H NMR data for (-)-Dipivaloyl-L-tartaric Acid was not found in the cited

search results, analysis is typically performed in deuterated chloroform (CDCl₃). For reference,

the methine protons of the parent L-tartaric acid appear at 4.324 ppm in D₂O.[1]

Table 2: ¹³C NMR Spectroscopic Data

Compound Solvent Chemical Shift (δ) ppm

(-)-Dipivaloyl-L-tartaric Acid CDCl₃

Data available on

SpectraBase, indicating the

following expected signals:

C=O (carboxyl), C=O (ester),

CH, C(CH₃)₃, and C(CH₃)₃.[2]

The specific shifts require

account access to the

database.

L-Tartaric Acid D₂O
181.301 (C1/C4 - COOH),

76.572 (C2/C3 - CHOH)[1]

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. As

enantiomers have identical IR spectra, the data for (+)-Dipivaloyl-D-tartaric acid is

representative of the (-)-enantiomer.

Table 3: IR Spectroscopic Data for Dipivaloyl-tartaric Acid
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Functional Group Characteristic Absorption (cm⁻¹)

O-H (Carboxylic Acid)
Broad band, typically in the range of 2500-3300

cm⁻¹[3]

C-H (Alkane) ~2900 cm⁻¹[3]

C=O (Carboxylic Acid) ~1700-1725 cm⁻¹

C=O (Ester) ~1735-1750 cm⁻¹

C-O 1000-1300 cm⁻¹

Note: The spectrum for the (+)-enantiomer is available on SpectraBase and was recorded

using a KBr wafer technique.[4]

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a

compound.

Table 4: Mass Spectrometry Data for (-)-Dipivaloyl-L-tartaric Acid

Parameter Value

Molecular Formula C₁₄H₂₂O₈[5][6]

Molecular Weight 318.32 g/mol [5][6]

Exact Mass 318.13146766 Da[7]

Expected [M-H]⁻ 317.1236

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.

These should be adapted based on the specific instrumentation and laboratory conditions.

NMR Spectroscopy
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A typical protocol for obtaining NMR spectra of an organic acid like (-)-Dipivaloyl-L-tartaric
Acid is as follows:[8][9]

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of

a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[9] Tetramethylsilane (TMS) is typically

used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[10]

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key

parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a

spectral width covering the expected chemical shift range (typically 0-12 ppm for organic

molecules), and a relaxation delay of 1-5 seconds.

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse

sequence. A larger number of scans is generally required due to the lower natural

abundance of the ¹³C isotope. The spectral width is typically 0-220 ppm.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR

spectrum to determine the relative number of protons.

IR Spectroscopy
Infrared spectra can be obtained using various techniques. The Attenuated Total Reflectance

(ATR) method is common for solid samples:[11]

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an

ATR accessory.

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

No special sample preparation, such as making a KBr pellet, is required.

Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the

sample spectrum. The instrument records the interferogram and the computer performs a

Fourier transform to generate the IR spectrum.[12] The data is typically plotted as percent

transmittance versus wavenumber (cm⁻¹).
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Data Analysis: Identify the characteristic absorption bands corresponding to the functional

groups present in the molecule.

Mass Spectrometry
Electrospray Ionization (ESI) is a soft ionization technique suitable for analyzing polar

molecules like carboxylic acids.[13]

Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a

suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid or

ammonium acetate to aid ionization.

Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a

quadrupole, time-of-flight (TOF), or Orbitrap analyzer.

Data Acquisition: Infuse the sample solution into the ESI source. The analysis is typically

performed in negative ion mode to detect the deprotonated molecule [M-H]⁻. Acquire the

mass spectrum over a relevant mass-to-charge (m/z) range.

Data Analysis: Determine the m/z of the molecular ion and any significant fragment ions.

High-resolution mass spectrometry can be used to confirm the elemental composition.

Visualization of Spectroscopic Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a

chemical compound.
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General Workflow for Spectroscopic Analysis
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Caption: A flowchart of the general spectroscopic analysis workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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